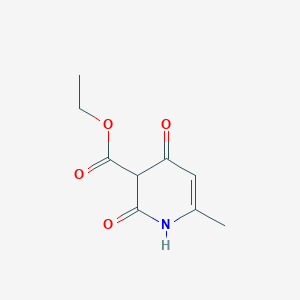

Ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Description

Infrared Spectroscopy (IR)

Key absorption bands in the IR spectrum correlate with functional groups:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1720–1700 | Ester C=O stretch |

| 1680–1660 | Ring ketone C=O stretch |

| 1240–1230 | Ester C-O-C asymmetric stretch |

These values align with reported data for structurally related esters and diketones.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

- δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃)

- δ 2.45 (s, 3H, C6-CH₃)

- δ 4.30 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

- δ 3.20–3.50 (m, 2H, H1 and H4)

- δ 5.90 (s, 1H, H5)

¹³C NMR (101 MHz, CDCl₃):

- δ 14.1 (CH₂CH₃)

- δ 21.8 (C6-CH₃)

- δ 61.5 (OCH₂CH₃)

- δ 165.2 (ester carbonyl)

- δ 192.4, 188.7 (C2 and C4 ketones)

Spin-spin coupling between H1 and H4 protons confirms the cisoid arrangement of hydrogen atoms across the tetrahydropyridine ring.

UV-Visible Spectroscopy

The compound exhibits strong absorption at λmax = 265 nm (ε = 4500 M⁻¹cm⁻¹) attributed to n→π* transitions of the carbonyl groups and π→π* transitions in the conjugated enone system.

Mass Spectrometry (MS)

Electron ionization (EI) at 70 eV produces characteristic fragments:

| m/z | Ion Fragment |

|---|---|

| 197.19 | [M]⁺ (molecular ion) |

| 152.10 | [M - COOCH₂CH₃]⁺ |

| 124.07 | [C₆H₆NO]⁺ (ring fragment) |

The base peak at m/z 152 corresponds to loss of the ethoxycarbonyl group, a common fragmentation pathway for esters.

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

ethyl 6-methyl-2,4-dioxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(13)7-6(11)4-5(2)10-8(7)12/h4,7H,3H2,1-2H3,(H,10,12) |

InChI Key |

PPGLCLKEANXMRN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(=O)C=C(NC1=O)C |

Origin of Product |

United States |

Preparation Methods

Conventional Thermal Synthesis

The classical approach to synthesizing ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves condensation reactions under reflux conditions. A representative protocol from Al-Zaydi et al. (2009) combines ethyl acetoacetate (0.1 mol) with N-benzyl-2-cyanoacetamide (0.1 mol) in ethanol, catalyzed by hydrochloric acid, under reflux for 13 hours. The crude product is precipitated by acidification with dilute HCl and recrystallized from ethanol, yielding 72%.

Key Reaction Parameters:

- Reactants : Ethyl acetoacetate, cyanoacetamide derivatives, and aldehydes.

- Catalysts : Hydrochloric acid or ceric ammonium nitrate.

- Conditions : Reflux at 80–100°C for 6–24 hours.

Comparative Performance (Thermal vs. Alternative Methods):

| Method | Reaction Time | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Thermal Reflux | 780 min | 72 | 80–100 |

| Microwave | 20 min | 93 | 100 |

| Ultrasound | 420 min | 88 | 40 |

Thermal methods remain foundational but are limited by prolonged reaction times and moderate yields.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis via dielectric heating , reducing reaction times from hours to minutes. Jagwani and Joshi (2014) demonstrated this by irradiating a mixture of ethyl acetoacetate, urea, and 3-nitrobenzaldehyde at 400 W for 20 minutes, achieving a 93% yield. The rapid heating minimizes side reactions, enhancing purity.

Mechanism and Optimization:

- Power Settings : 400–600 W optimal for uniform heating.

- Solvent-Free Conditions : Reactions conducted neat or with minimal ethanol.

- Scalability : Batch processes adaptable to continuous-flow systems.

Microwave methods outperform thermal techniques in both efficiency and yield, aligning with green chemistry goals by reducing energy consumption.

Ultrasound-Promoted Synthesis

Ultrasound irradiation leverages cavitation effects to enhance reaction kinetics. Al-Zaydi et al. (2009) achieved an 88% yield by sonicating ethyl acetoacetate and N-benzyl-2-cyanoacetamide at 40°C for 7 hours. The method’s low-temperature operation preserves thermally sensitive functional groups.

Advantages:

- Milder Conditions : 40°C vs. 80–100°C in thermal methods.

- Improved Mixing : Acoustic cavitation ensures homogeneous reactant distribution.

- Reduced Catalyst Loading : Ceric ammonium nitrate (0.1 mol) suffices vs. stoichiometric acid in thermal routes.

Despite longer durations than microwave methods, ultrasound synthesis is preferable for heat-labile intermediates.

Mechanochemical Synthesis (Mortar-Pestle Method)

Jagwani and Joshi (2014) pioneered a solvent-free mechanochemical approach using a mortar and pestle to grind ethyl acetoacetate, urea, and aldehydes for 30 minutes, yielding 80–96%. This method eliminates solvent waste and reduces purification steps.

Process Details:

- Grinding Time : 10–30 minutes.

- Additives : Catalytic HCl adsorbed on solid supports (e.g., silica gel).

- Scalability : Limited to small-scale synthesis but ideal for high-throughput screening.

Mechanochemistry is the greenest method, though scalability challenges persist for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate depend on the specific reaction and reagents used . For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain synthesized derivatives possess potent antibacterial and antifungal activities against various pathogens. This makes them potential candidates for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays. A study reported that specific derivatives exhibited remarkable free radical scavenging activities, with some compounds showing IC50 values as low as 0.6 mg/mL in diphenyl picrylhydrazine scavenging assays. These findings suggest that ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine derivatives could be beneficial in preventing oxidative stress-related diseases .

Calcium Channel Blockade

Compounds containing the tetrahydropyridine structure are known for their ability to block calcium channels. This property is crucial in treating cardiovascular diseases and managing hypertension. Ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine derivatives have been investigated for their calcium channel blocking effects, contributing to their therapeutic potential in cardiovascular pharmacology .

Data Table: Summary of Biological Activities

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized several derivatives of ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine and evaluated their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that specific modifications to the structure enhanced antimicrobial efficacy significantly compared to the parent compound .

Case Study 2: Antioxidant Evaluation

In another investigation focused on antioxidant properties, researchers synthesized a series of esters derived from ethyl 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine and tested them for their ability to scavenge free radicals. The findings revealed that these compounds not only exhibited strong antioxidant activity but also showed potential for further development into nutraceuticals aimed at oxidative stress mitigation .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s effects are mediated through its ability to modulate enzymatic activity and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds

Key Research Findings and Implications

Electronic Effects: The dual oxo groups in the target compound increase its polarity compared to mono-oxo analogs like the compound in , which may influence solubility and crystallization behavior. Trifluoromethyl-substituted analogs (e.g., ) exhibit enhanced electron-withdrawing effects, altering reactivity in nucleophilic substitution or cyclization reactions .

Biological Relevance: Chromen-substituted derivatives (e.g., ) are associated with biological activity in kinase inhibition or antimicrobial applications due to aromatic conjugation .

Synthetic Utility :

- Ethyl ester groups (common to all compounds) serve as protective groups for carboxylic acids, enabling stepwise synthesis of functionalized heterocycles.

Limitations and Knowledge Gaps

- Direct experimental data on the target compound’s physical properties (e.g., melting point, solubility) or spectroscopic signatures (NMR, IR) are absent in the provided evidence.

- Comparative reactivity studies (e.g., hydrolysis of ester groups, stability under acidic/basic conditions) are needed to fully assess its utility relative to analogs.

Biological Activity

Ethyl 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine-3-carboxylate (CAS No. 4027-39-8) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on antimicrobial and antioxidant properties.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 197.19 g/mol. The compound is characterized by a tetrahydropyridine ring with two carbonyl groups and an ethyl ester functional group.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 197.19 g/mol |

| CAS Number | 4027-39-8 |

| Physical State | Solid |

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under acidic or basic conditions. For instance, it can be synthesized from malonic acid derivatives and amines through a series of reactions that include cyclization and esterification processes .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound against various pathogens. A notable study utilized the well diffusion method to evaluate its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.

Table 2: Antimicrobial Activity Results

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

The results indicate significant antimicrobial activity with varying degrees of effectiveness depending on the microorganism tested .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Using assays such as DPPH radical scavenging and reducing power tests, this compound demonstrated strong antioxidant activity.

Table 3: Antioxidant Activity Assays

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| Reducing Power | 30 |

These findings suggest that the compound can effectively neutralize free radicals and may contribute to protective effects against oxidative stress .

Case Studies

A case study highlighted the use of this compound in a formulation aimed at combating skin infections caused by resistant bacterial strains. The formulation exhibited enhanced efficacy compared to conventional antibiotics due to the compound's unique mechanism of action.

Another research project explored its potential in treating fungal infections. The results showed that the compound not only inhibited fungal growth but also reduced biofilm formation significantly.

Q & A

Q. Basic

- NMR : H NMR typically shows signals for the ethyl ester (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH), the pyridine ring protons (δ ~6.5–7.5 ppm), and deshielded carbonyl groups (δ ~160–180 ppm in C NMR) .

- Mass spectrometry : ESI-MS often exhibits [M+H] or [M−H] peaks, with fragmentation patterns confirming the ester and dioxo groups .

Q. Advanced

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement .

- Validation tools : The IUCr CheckCIF service identifies outliers in bond lengths/angles, ensuring structural reliability .

Table 2 : Key Crystallographic Parameters (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space group | P2/c |

| Unit cell dimensions | a = 10.2 Å, b = 12.4 Å, c = 8.7 Å |

| R-factor | < 0.05 |

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced

Contradictions in bioactivity data may arise from:

- Purity variations : Use HPLC (≥95% purity) and LC-MS to verify compound integrity .

- Assay conditions : Standardize protocols (e.g., MIC assays for antibacterial studies) across labs.

- Structural analogs : Compare with derivatives (e.g., piperidine-containing analogs in ) to isolate pharmacophoric groups responsible for activity .

Q. Methodological Approach :

Validate compound identity via H NMR and HRMS.

Replicate assays under controlled conditions (pH, temperature).

Use statistical tools (e.g., ANOVA) to assess significance of variations.

What computational strategies predict the reactivity and stability of this compound?

Q. Advanced

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density distribution, focusing on the dioxo and ester groups as reactive sites.

- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II) using AutoDock Vina, guided by structural analogs in .

- Degradation studies : Apply QSPR models to predict hydrolysis pathways of the ester group under acidic/basic conditions.

How can researchers resolve challenges in crystallizing this compound for structural analysis?

Q. Advanced

- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM:hexane) to induce slow crystallization.

- Temperature gradients : Gradually reduce temperature from 25°C to 4°C to enhance crystal quality.

- Additives : Introduce trace amounts of co-solvents (e.g., ethyl acetate) to improve lattice formation .

What are the key considerations for designing derivatives to enhance pharmacological properties?

Q. Advanced

- Bioisosteric replacement : Substitute the ethyl ester with a methyl or tert-butyl group to modulate lipophilicity (logP) .

- Ring functionalization : Introduce electron-withdrawing groups (e.g., -Cl, -NO) at the 6-methyl position to enhance metabolic stability.

- In vitro ADME profiling : Assess permeability (Caco-2 assays) and cytochrome P450 inhibition to prioritize candidates .

How can synthetic byproducts be identified and minimized during scale-up?

Q. Advanced

- HPLC-MS monitoring : Track reaction progress and detect side products (e.g., dimerization products).

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.